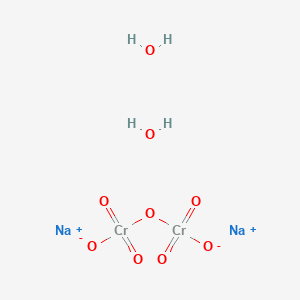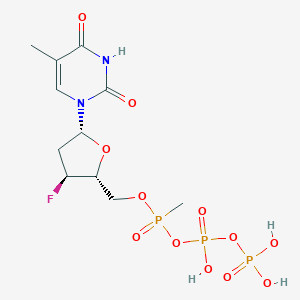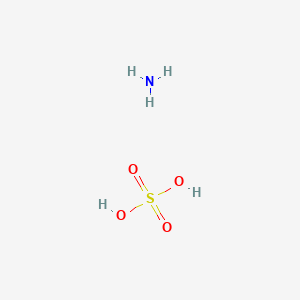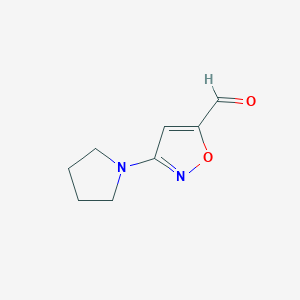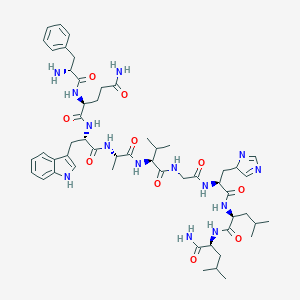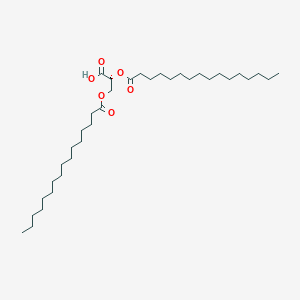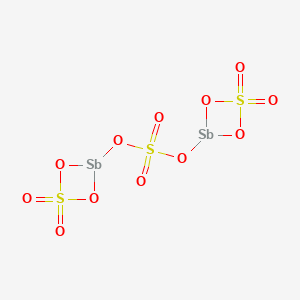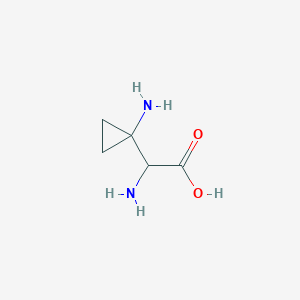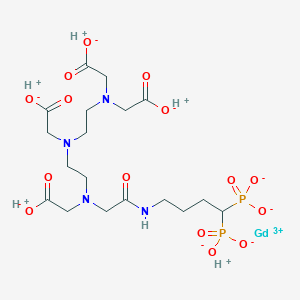
Gddtpa-bdp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gddtpa-bdp is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that has been developed to act as a fluorescent probe for the detection of calcium ions in living cells. The compound is widely used in cell biology and neuroscience research and has shown promising results in various applications.
Mecanismo De Acción
Gddtpa-bdp works by binding to calcium ions, causing a change in its fluorescence properties. The compound fluoresces when it is bound to calcium ions, allowing researchers to detect the presence of calcium ions in living cells. The mechanism of action of Gddtpa-bdp is well understood, making it an effective tool for studying calcium signaling in living cells.
Efectos Bioquímicos Y Fisiológicos
Gddtpa-bdp has no known biochemical or physiological effects on living cells. The compound is specifically designed to act as a fluorescent probe for the detection of calcium ions and does not interact with any other cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gddtpa-bdp has several advantages for lab experiments, including its high selectivity and sensitivity for calcium ions. The compound is also relatively easy to use and does not require any specialized equipment. However, Gddtpa-bdp has some limitations, including its limited membrane permeability and potential toxicity at high concentrations.
List of
Direcciones Futuras
1. Development of new fluorescent probes with improved properties for calcium ion detection.
2. Investigation of the role of calcium signaling in various cellular processes using Gddtpa-bdp.
3. Development of new techniques for the detection of calcium ions in living cells.
4. Investigation of the potential use of Gddtpa-bdp in clinical applications.
5. Development of new methods for the synthesis of Gddtpa-bdp and related compounds.
6. Investigation of the potential use of Gddtpa-bdp in drug discovery and development.
7. Exploration of the potential use of Gddtpa-bdp in the study of other ions and molecules in living cells.
8. Investigation of the potential use of Gddtpa-bdp in the study of disease mechanisms and treatments.
9. Development of new methods for the delivery of Gddtpa-bdp to living cells.
10. Investigation of the potential use of Gddtpa-bdp in the study of cancer biology.
Métodos De Síntesis
The synthesis of Gddtpa-bdp involves several steps, including the reaction of 2,6-pyridinedicarboxaldehyde with ethylenediamine to form the Schiff base intermediate. The intermediate is then reacted with glycine to form the final product, Gddtpa-bdp. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Gddtpa-bdp is primarily used in scientific research as a fluorescent probe for the detection of calcium ions in living cells. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound is widely used in cell biology and neuroscience research to study the role of calcium ions in various cellular processes.
Propiedades
Número CAS |
133049-44-2 |
|---|---|
Nombre del producto |
Gddtpa-bdp |
Fórmula molecular |
C18H31GdN4O15P2 |
Peso molecular |
762.7 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
Clave InChI |
MWGJDMWQJHMVHM-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Sinónimos |
4-aminobutane-1,1-diphosphonate-Gd-DTPA DTPA-4-aminobutane-1,1-diphosphonate GdDTPA-BDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




